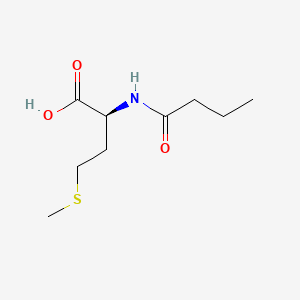

N-(1-Oxobutyl)-L-methionine

Description

Contextualization as an N-Acylated L-Methionine Derivative

N-(1-Oxobutyl)-L-methionine is chemically classified as an N-acylated derivative of the amino acid L-methionine. ontosight.ai This classification arises from a specific structural modification where a butanoyl group (also referred to as a 1-oxobutyl group) is attached to the alpha-amino group of L-methionine, forming an amide bond. ontosight.aivulcanchem.com This N-acylation alters the chemical properties of the parent amino acid, L-methionine, by replacing the primary amine with an amide functionality, which can change its reactivity and biological activity. ontosight.aivulcanchem.com

The synthesis of this compound is typically achieved through the acylation of L-methionine. evitachem.com This chemical reaction can be performed using reagents like butyric anhydride (B1165640) or butyryl chloride. evitachem.com The process is an example of how standard amino acids can be systematically modified to create novel derivatives for research purposes. rsc.org The resulting compound, like other N-acyl amino acids, possesses a structure that is part amino acid and part fatty acid derivative, a characteristic that underpins its use in various scientific investigations. researchgate.netgoogle.com

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-2-(butanoylamino)-4-(methylthio)butanoic acid |

| Synonyms | N-Butanoyl-L-methionine, L-Methionine, N-(1-oxobutyl)- |

| Molecular Formula | C₉H₁₇NO₃S |

| CAS Number | 54746-52-0 |

| Chemical Class | N-acyl-alpha-amino acid |

Data sourced from multiple references. vulcanchem.comsielc.com

Significance in Contemporary Biochemical and Chemical Research

The significance of this compound in modern research is multifaceted, stemming from its status as a modified amino acid. While extensive biological studies specifically on this compound are still emerging, its structural analogues and the broader class of N-acylated amino acids have established importance in several fields. ontosight.ai For instance, N-acetyl-L-methionine, a closely related derivative, is recognized as a bioavailable source of methionine and has been studied in the context of metabolism and aminoacylase (B1246476) I deficiency. nih.govresearchgate.net

Compounds with similar N-acylated structures have been investigated for a range of potential applications, including their use as antioxidants or enzyme inhibitors. ontosight.ai The modification of the amino group can alter how the molecule interacts with biological systems, such as metabolic pathways and cellular transporters. ontosight.aivulcanchem.com In the field of analytical chemistry, this compound serves as an analyte in the development and optimization of separation techniques. It has been used in reverse-phase high-performance liquid chromatography (HPLC) methods, demonstrating its utility in creating scalable liquid chromatography methods suitable for pharmacokinetics and the isolation of impurities. sielc.com Furthermore, N-acylated methionine derivatives have been patented for use as food flavoring compounds, where they can enhance characteristics like juiciness and mask off-flavors. google.com

Overview of Research Trajectories for Modified Amino Acids

The investigation of this compound is part of a larger, dynamic field focused on modified amino acids. Research in this area is rapidly evolving and follows several key trajectories aimed at leveraging these unique molecules for scientific advancement. amerigoscientific.com The chemical modification of amino acids and proteins is a powerful strategy used to introduce new functionalities, improve stability, or enhance biological activity. rsc.org

One major research trend involves the synthesis of non-natural amino acid derivatives with unique properties. amerigoscientific.com These synthetic derivatives are crucial in drug development and as molecular probes to study cellular processes. amerigoscientific.com The ability to incorporate unnatural amino acids into proteins allows researchers to probe protein function with photochemical and redox-active groups, or to create proteins with enhanced catalytic or structural properties. nih.gov

Another significant trajectory is the application of modified amino acids in materials science and drug delivery. rsc.org For example, polymers based on amino acids (polypeptides) can be derivatized to improve drug targeting, stability, and controlled release, offering advantages like biodegradability and biocompatibility. rsc.org Advances in mass spectrometry and computational modeling are also accelerating the discovery and functional characterization of new protein modifications, which now number over 500. nih.gov These technologies help to unravel the complex roles that modifications play in cell biology and disease. amerigoscientific.comnih.gov

The table below summarizes key research trajectories for modified amino acids.

| Research Trajectory | Description | Key Applications |

| Enhanced Protein Function | Incorporating modified amino acids to alter protein stability, catalytic activity, or binding specificity. rsc.orgnih.gov | Improved enzymes, therapeutic proteins (e.g., hormones, antibody-drug conjugates). rsc.org |

| Molecular Probes | Designing amino acid derivatives with unique chemical handles (e.g., azides, alkynes) or spectroscopic properties. amerigoscientific.comnih.gov | Site-specific protein labeling, studying protein-protein interactions, in-vivo imaging. nih.gov |

| Drug Delivery Systems | Using poly(amino acids) and their derivatives to create biocompatible and biodegradable drug carriers. rsc.org | Nanoparticles for targeted drug delivery, controlled-release formulations. rsc.org |

| Metabolic Pathway Investigation | Studying how modified amino acids interact with or perturb metabolic pathways. researchgate.netamerigoscientific.com | Understanding inborn errors of metabolism, cancer metabolism, and neurodegenerative diseases. researchgate.netamerigoscientific.com |

| Development of New Synthetic Methods | Creating novel chemical and enzymatic methods for the precise and efficient synthesis of modified amino acids. rsc.orgresearchgate.net | Enabling access to a wider variety of non-canonical amino acids for all research applications. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

54746-52-0 |

|---|---|

Molecular Formula |

C9H17NO3S |

Molecular Weight |

219.30 g/mol |

IUPAC Name |

(2S)-2-(butanoylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C9H17NO3S/c1-3-4-8(11)10-7(9(12)13)5-6-14-2/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

NZIOTNYOYJRBSN-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CCCC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interactions of N 1 Oxobutyl L Methionine

Interplay with L-Methionine Metabolic Cycles

The metabolic fate of N-(1-Oxobutyl)-L-methionine is presumed to involve its conversion to L-methionine. Once released, L-methionine would enter its well-characterized metabolic cycles.

Connections to the Methionine Cycle (One-Carbon Metabolism)

The methionine cycle is a critical component of one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, the regulation of gene expression, and the maintenance of redox balance. A central function of this cycle is the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. The cycle begins with the activation of methionine by ATP to form SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be remethylated back to methionine to continue the cycle. Should this compound be efficiently converted to L-methionine, it would directly fuel this cycle, thereby participating in one-carbon metabolism.

Modulation of Transsulfuration and Transmethylation Pathways

L-methionine metabolism is characterized by two major pathways: transmethylation and transsulfuration. The transmethylation pathway involves the donation of a methyl group from SAM to various acceptor molecules. The transsulfuration pathway, on the other hand, is an irreversible sequence of reactions that converts homocysteine to cysteine. This pathway is crucial for the synthesis of cysteine and subsequently, the major intracellular antioxidant, glutathione (B108866). The entry of L-methionine derived from this compound into the metabolic pool would influence the flux through both of these pathways, depending on the cellular demand for methylation reactions versus cysteine and glutathione synthesis.

Impact on S-Adenosylmethionine (SAM) Synthesis and Related Fluxes

The synthesis of S-adenosylmethionine (SAM) is directly dependent on the availability of L-methionine. Therefore, if this compound serves as a prodrug or precursor to L-methionine, its administration would be expected to increase the intracellular pool of L-methionine, consequently leading to an enhanced synthesis of SAM. This would, in turn, affect all SAM-dependent methylation reactions, which are vital for the regulation of numerous cellular processes, including DNA methylation, histone modification, and the synthesis of phospholipids (B1166683) and neurotransmitters.

| Key Metabolite/Pathway | Precursor(s) | Key Product(s) | Primary Function(s) |

| Methionine Cycle | L-Methionine, ATP, Folate, Vitamin B12 | S-Adenosylmethionine (SAM), Homocysteine | One-carbon metabolism, regeneration of methionine |

| Transmethylation | S-Adenosylmethionine (SAM) | S-Adenosylhomocysteine (SAH), Methylated substrates | DNA/RNA methylation, protein modification, lipid synthesis |

| Transsulfuration | Homocysteine, Serine | Cysteine, Glutathione | Cysteine synthesis, antioxidant defense |

| SAM Synthesis | L-Methionine, ATP | S-Adenosylmethionine (SAM) | Universal methyl donor |

Cellular and Subcellular Biochemical Dynamics

The specific cellular and subcellular effects of this compound are not well-documented. However, based on the behavior of similar compounds, some potential interactions can be postulated.

Investigation of this compound as an Enzyme Inhibitor or Substrate

There is no direct evidence to suggest that this compound acts as a specific inhibitor or substrate for key enzymes in the methionine metabolic pathways. It is plausible that the compound itself may not directly interact with enzymes such as methionine adenosyltransferase (MAT), which synthesizes SAM from methionine. Instead, it is more likely that this compound is first acted upon by cellular amidohydrolases or acylases that cleave the oxobutyl group, releasing free L-methionine. This free L-methionine would then serve as the substrate for MAT and other enzymes in the pathway. Further enzymatic studies are required to determine if this compound has any direct inhibitory or substrate activity on these enzymes.

Potential Influence on Protein Synthesis and Translational Mechanisms

L-methionine is an essential amino acid and plays a crucial role as the initiating amino acid in protein synthesis in eukaryotes. If this compound is effectively converted to L-methionine, it would contribute to the intracellular pool of this amino acid, thereby supporting protein synthesis. Studies on N-acetyl-L-methionine have shown that it is nutritionally equivalent to L-methionine in supporting growth, which is largely dependent on protein synthesis. nih.gov This suggests that the N-acylated form is readily utilized to provide the necessary L-methionine for translation. It is reasonable to hypothesize that this compound would behave similarly, ensuring the availability of methionyl-tRNA for the initiation and elongation steps of protein synthesis.

| Process | Key Molecules Involved | Potential Influence of this compound |

| Enzyme Interaction | Methionine Adenosyltransferase (MAT), Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL) | Unlikely to be a direct substrate or inhibitor; more likely a precursor to the actual substrate, L-methionine. |

| Protein Synthesis | Methionyl-tRNA, Ribosomes, Initiation and Elongation Factors | Indirectly supports protein synthesis by increasing the intracellular concentration of L-methionine upon conversion. |

Regulatory Roles in Cellular Methylation Processes

This compound's role in cellular methylation is contingent upon its preliminary hydrolysis into L-methionine and butyrate (B1204436). This conversion is catalyzed by N-acyl-L-amino acid amidohydrolases (also known as aminoacylases), a class of enzymes that cleave acyl groups from N-acylated amino acids. ebi.ac.ukebi.ac.ukcngb.org While much of the research has focused on the hydrolysis of N-acetylated amino acids, these enzymes can exhibit broad substrate specificity. dss.go.thtandfonline.com Once liberated, L-methionine integrates directly into the methionine cycle, a pivotal pathway for cellular metabolism. creative-proteomics.com

The primary function of the methionine cycle is the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. creative-proteomics.compnas.org The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT). researchgate.net SAM provides the methyl groups necessary for the modification of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation and the modulation of cellular signaling pathways. pnas.orghealthline.com

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). researchgate.net SAH is a potent inhibitor of methyltransferase enzymes, and its efficient removal is crucial for maintaining cellular methylation capacity. SAH is hydrolyzed to homocysteine and adenosine, and the homocysteine can then be remethylated to regenerate methionine, completing the cycle. nih.gov

By serving as a delivery vehicle for L-methionine, this compound can influence the intracellular concentration of both methionine and its downstream product, SAM. An increased supply of methionine can boost the synthesis of SAM, thereby enhancing the cell's methylation potential. The ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of cellular methylation status. Consequently, by augmenting the methionine pool, this compound can indirectly regulate the epigenetic landscape and other methylation-dependent cellular functions. pnas.org

Involvement in Microbial Biochemical Systems

Effects on Microbial Amino Acid Metabolism and Homeostasis

In microbial systems, amino acids are fundamental for protein synthesis and serve as precursors for numerous essential metabolites. grandhoyo-aminoacid-en.com Methionine, in particular, is crucial as it is typically the initiating amino acid in protein translation (in its N-formylated form, N-formylmethionine, in bacteria) and is the precursor to SAM. wikipedia.orghmdb.ca The availability of methionine can be a limiting factor for bacterial growth and can significantly impact cellular physiology. nih.gov

Many bacterial species are auxotrophic for certain amino acids, meaning they lack the ability to synthesize them de novo and must acquire them from their environment. scispace.com For methionine auxotrophs, an external supply of this amino acid is essential for survival and proliferation. This compound can function as a nutritional source of methionine for bacteria that possess the requisite aminoacylases to hydrolyze the N-butyryl bond. tandfonline.com The uptake and subsequent intracellular cleavage of the compound would release free L-methionine, directly supplementing the microbial amino acid pool.

This supplementation affects microbial amino acid homeostasis, alleviating the metabolic burden of de novo synthesis and allowing resources to be redirected towards other processes. The availability of sufficient methionine is linked to critical bacterial functions, including the formation of biofilms, which are structured communities of cells encased in a self-produced matrix. nih.gov Studies have shown that methionine limitation can impair the expansion and biofilm-forming capacity of certain pathogens. nih.gov Therefore, by providing a source of methionine, this compound can potentially influence microbial community structure and virulence.

| Microbial Process | Effect of Increased Methionine Availability |

| Protein Synthesis | Supports initiation and elongation, promoting cell growth and division. nih.gov |

| Biofilm Formation | Essential for the development and maintenance of biofilm structures. nih.gov |

| Metabolic Regulation | Serves as a precursor for S-adenosylmethionine (SAM), a global methyl donor. nih.gov |

| Amino Acid Homeostasis | Fulfills nutritional requirements for methionine auxotrophs. scispace.com |

Alterations in Bacterial Methionine Biosynthetic Pathways

Bacterial metabolic pathways are tightly regulated to maintain cellular homeostasis and conserve energy. A primary mechanism of this regulation is feedback inhibition, where the end product of a biosynthetic pathway allosterically inhibits the activity of one of the initial enzymes in that pathway. nih.gov The methionine biosynthetic pathway in bacteria is subject to such control, with both methionine and its derivative, S-adenosylmethionine (SAM), acting as key regulatory molecules. researchgate.netnih.gov

The biosynthesis of methionine in microorganisms typically belongs to the aspartate family of amino acids. wikipedia.org Key enzymes in this pathway are targets for feedback inhibition. For instance, in Brevibacterium flavum, homoserine O-acetyltransferase, an early enzyme in the pathway, is specifically inhibited by both L-methionine and SAM. nih.gov

When this compound is supplied to a microbial environment, its hydrolysis to L-methionine can lead to a rapid increase in the intracellular concentration of this amino acid. This elevated methionine level can trigger the feedback inhibition of key biosynthetic enzymes, effectively down-regulating the microbe's endogenous production of methionine. nih.govnih.gov This alteration represents an efficient metabolic response, preventing the unnecessary expenditure of energy and resources on synthesizing a compound that is readily available from an external source. The sensitivity of these regulatory enzymes to end-product inhibition is a critical feature that allows bacteria to adapt to fluctuating nutrient availability in their environment.

| Regulatory Enzyme | Organism Example | Allosteric Inhibitor(s) |

| Homoserine O-acetyltransferase | Brevibacterium flavum | L-Methionine, S-Adenosylmethionine (SAM) nih.gov |

| Aspartokinase | General | L-Threonine, L-Lysine, L-Methionine (isoforms) nih.gov |

| Cystathionine γ-synthase | Plants (regulation differs in bacteria) | Post-transcriptionally regulated by Methionine oup.com |

Metabolic Fate and Degradation Pathways of N 1 Oxobutyl L Methionine

Biological Processing and Transformation

The initial step in the metabolism of N-(1-Oxobutyl)-L-methionine is anticipated to be the cleavage of the N-acyl bond, liberating L-methionine and butanoic acid. This process makes the amino acid available for subsequent metabolic pathways.

The hydrolysis of the amide bond in N-acyl amino acids is a key metabolic step. nih.govfrontiersin.org Enzymes known as acylases or amidohydrolases are responsible for this reaction. Specifically, Acylase I (aminoacylase-1) has demonstrated activity in hydrolyzing N-acetyl-L-methionine, a structurally similar compound, to yield L-methionine and acetate. dss.go.thnews-medical.net It is plausible that Acylase I or an enzyme with similar substrate specificity could catalyze the hydrolysis of this compound to L-methionine and butyrate (B1204436). The general reaction can be depicted as follows:

This compound + H₂O → L-methionine + Butanoic Acid

This enzymatic action is crucial as it releases the L-methionine, allowing it to enter the body's amino acid pool. fiveable.me The efficiency of this hydrolysis would be a determining factor in the bioavailability of the L-methionine from its N-acylated form.

Once L-methionine is liberated through the enzymatic hydrolysis of the N-acyl bond, it is expected to merge with the endogenous L-methionine pool and become available for its well-established degradation pathways. fiveable.me The liver is the primary site for amino acid catabolism, where L-methionine can be directed towards protein synthesis, conversion into other essential molecules, or catabolized for energy. fiveable.me The principal catabolic pathways for L-methionine include the transmethylation, transsulfuration, and transamination routes. rmit.edu.vn

Catabolic Pathways and Intermediate Metabolite Formation

The degradation of the liberated L-methionine can proceed through several pathways, leading to the formation of various intermediate metabolites, including volatile sulfur compounds and α-keto acids.

Transamination is a fundamental reaction in amino acid metabolism where the α-amino group is transferred from the amino acid to an α-keto acid, typically α-ketoglutarate. libretexts.orgpharmaguideline.com This reaction is catalyzed by aminotransferases, which require pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. davuniversity.orgwikipedia.org In the context of L-methionine, transamination would convert it to its corresponding α-keto acid, α-keto-γ-(methylthio)butyrate (KMTB). researchgate.net

L-methionine + α-ketoglutarate ↔ α-keto-γ-(methylthio)butyrate (KMTB) + L-glutamate

This initial step is crucial for diverting the carbon skeleton of methionine into central metabolic pathways for energy production or gluconeogenesis. libretexts.orgdavuniversity.org Most amino acids, with a few exceptions, undergo transamination as their first step in catabolism. wikipedia.orgamu.edu.az

L-Methionine γ-lyase (MGL), also known as methioninase, is a PLP-dependent enzyme that plays a significant role in the direct catabolism of L-methionine. wikipedia.org This enzyme is found in various bacteria, protozoa, and plants. wikipedia.org MGL catalyzes the α,γ-elimination of L-methionine, breaking it down into methanethiol, α-ketobutyrate, and ammonia. nih.govuniprot.orgdrugbank.com

L-methionine + H₂O → Methanethiol + α-ketobutyrate + NH₃

MGL has a broad substrate specificity and can act on various sulfur-containing amino acids. drugbank.comnih.gov While direct evidence for its action on N-acylated methionine is lacking, its role in degrading the liberated L-methionine is a key potential pathway for the formation of volatile sulfur compounds.

The degradation of L-methionine, either through transamination followed by further reactions or directly by enzymes like MGL, is a significant source of volatile sulfur compounds (VSCs). nih.govnih.gov Methanethiol, produced by MGL, is a primary VSC that can be further converted to dimethyl sulfide, dimethyl disulfide, and dimethyl trisulfide, all of which have potent aromas. nih.gov

The transamination pathway initially yields KMTB. This α-keto acid can be further metabolized. For instance, it can undergo decarboxylation to form methional, another important VSC with a characteristic boiled potato-like aroma. nih.gov Methional can then be reduced to methionol. nih.gov

The following table summarizes the key enzymes and metabolites in the proposed degradation pathways of L-methionine, subsequent to its release from this compound.

| Pathway | Key Enzyme(s) | Initial Substrate | Key Intermediate(s) | Final Products (Examples) |

| Hydrolysis | Acylase I (or similar) | This compound | - | L-methionine, Butanoic Acid |

| Transamination | Aminotransferases | L-methionine | α-keto-γ-(methylthio)butyrate (KMTB) | Methional, Methionol |

| Direct Degradation | L-Methionine γ-lyase (MGL) | L-methionine | - | Methanethiol, α-ketobutyrate, Ammonia |

Dynamics of Amino Acid Retention and Oxidative Loss

The metabolic fate of this compound is intrinsically linked to its ability to release L-methionine for tissue retention and its susceptibility to oxidative degradation. While direct research on this compound is not extensively available, valuable insights can be drawn from studies on structurally similar N-acyl-L-methionine derivatives, such as N-acetyl-L-methionine (NALM). The dynamics of retention and loss are primarily governed by the enzymatic hydrolysis of the N-acyl bond and the inherent chemical properties of the methionine side chain.

Amino Acid Retention

The retention of L-methionine from this compound is contingent upon the enzymatic cleavage of the butanoyl group from the alpha-amino group of methionine. This hydrolysis is catalyzed by a class of enzymes known as aminoacylases (or N-acyl-L-amino-acid amidohydrolases). These enzymes exhibit broad substrate specificity, enabling them to hydrolyze various N-acylated amino acids to yield a free L-amino acid and a corresponding fatty acid.

Studies involving various N-acyl derivatives of methionine have shown that these compounds can serve as effective sources of L-methionine. For instance, research on N-acetyl-L-methionine has demonstrated its capacity to be deacetylated by aminoacylases. hmdb.caacs.org This enzymatic action releases L-methionine, which can then be absorbed and utilized by the body. The efficiency of this process influences the bioavailability of L-methionine from its N-acylated form.

In ruminants, N-acylated methionine derivatives have been investigated as a potential means to protect methionine from microbial degradation in the rumen, thereby increasing its availability for absorption in the small intestine. researchgate.netusu.edu While methionine hydroxy analog, another methionine derivative, is extensively degraded in the rumen, N-acylated forms are designed to be more resistant. nih.gov The effectiveness of this compound would depend on its resistance to ruminal hydrolysis and the efficiency of its subsequent hydrolysis by intestinal or tissue aminoacylases. A study on N-acetyl-L-methionine in dairy cows showed an increase in plasma methionine concentration under certain dietary conditions, suggesting some degree of ruminal bypass and subsequent absorption. researchgate.net

Nitrogen retention is a key indicator of amino acid utilization. Studies on methionine hydroxy analog-calcium salt have shown that its supplementation in starter pigs leads to a linear increase in nitrogen retention, although its relative bioavailability to DL-methionine was estimated to be around 71% on a product-to-product basis for this parameter. nih.gov It is plausible that this compound would similarly contribute to nitrogen retention, with its efficacy being dependent on the rate and extent of its conversion to L-methionine.

| Compound | Species | Key Findings | Reference |

|---|---|---|---|

| N-acetyl-L-methionine | Humans | Equivalent overall release of L-methionine to blood compared to L-methionine, but with a slower initial absorption rate. | nih.gov |

| N-acetyl-L-methionine | Dairy Cows | Increased plasma methionine concentration under a metabolizable protein-deficient diet, suggesting some ruminal bypass and post-ruminal availability. | researchgate.net |

| Methionine Hydroxy Analog-Calcium Salt (MHA-Ca) | Pigs | Increased nitrogen retention; relative bioavailability to DL-methionine for nitrogen retention was approximately 71% on a product-to-product basis. | nih.gov |

| Methionine Hydroxy Analog | Dairy Cows | Approximately 99% was altered or degraded in the rumen, indicating low ruminal stability for this particular analog. | nih.gov |

Oxidative Loss

The sulfur-containing side chain of methionine is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) and, under harsher conditions, methionine sulfone. nih.govmdpi.com This oxidation can alter the structure and function of proteins in which methionine is incorporated and represents a potential pathway for the loss of biologically active methionine.

The oxidation of methionine residues is not always detrimental; it can be a reversible post-translational modification involved in cellular signaling. nih.gov Cells possess enzymatic systems, notably methionine sulfoxide reductases (MsrA and MsrB), that can reduce methionine sulfoxide back to methionine, thereby repairing oxidative damage and maintaining a pool of functional methionine. mdpi.comresearchgate.net

In vitro studies on small, acid-soluble spore proteins have shown that methionine residues are readily oxidized by agents like hydrogen peroxide. nih.gov The extent of oxidation can be significant, with one study reporting that in an untreated protein, approximately 3% and 21% of methionine at two different positions were in the sulfoxide form, which increased to roughly 79% and 86% after treatment with an oxidizing agent. nih.gov

| System/Protein | Oxidizing Agent | Observed Effect | Reference |

|---|---|---|---|

| Small, acid-soluble spore protein (SspC) | t-butyl hydroperoxide (in vitro) | Methionine sulfoxide at position M27 increased from ~3% to ~79%. Methionine sulfoxide at position M67 increased from ~21% to ~86%. | nih.gov |

| Human proteins (proteome-wide) | Hydrogen peroxide (ex vivo vs. in vitro) | Approximately 43% of methionine sulfoxide sites were detected exclusively in vitro, 43% exclusively ex vivo, and 14% in both, indicating differences in susceptibility based on the biological context. | mdpi.com |

| Immunoglobulin light chain LEN | Hydrogen peroxide (in vitro) | Oxidation induced significant structural changes, destabilized the protein, and promoted the formation of amorphous aggregates over fibrils. | nih.gov |

The susceptibility of a given methionine residue to oxidation is influenced by its local environment, such as its exposure on the surface of a protein. nih.gov For a small molecule like this compound, the side chain is fully exposed. After hydrolysis, the released L-methionine joins the free amino acid pool, where its oxidative fate is governed by the cellular redox environment and the activity of protective enzymes.

Enzymatic Studies Relevant to N 1 Oxobutyl L Methionine

Characterization of Enzymes Facilitating its Synthesis or Degradation

A variety of enzymes, broadly classified as hydrolases and transferases, are capable of catalyzing the formation or cleavage of the amide bond in N-acylated amino acids. These include aminoacylases and other hydrolases that exhibit activity towards these molecules.

Enzymes that metabolize N-acylated amino acids often display broad substrate specificity, allowing them to act on a range of compounds with different acyl chains and amino acid moieties. Acylase I (aminoacylase, EC 3.5.1.14) is a well-characterized enzyme that demonstrates this versatility. It catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids and is effective on substrates with diverse structures. acs.org

Studies on aminoacylases from the bacterium Streptomyces ambofaciens have shown their capability to catalyze the N-acylation of various L-amino acids. When using undecylenoic acid as the acyl donor, these enzymes successfully acylated 14 of the 20 common proteinogenic amino acids. The efficiency of the reaction varies significantly depending on the nature of the amino acid's side chain. L-methionine was identified as one of the preferred substrates for these enzymes. nih.gov

A kinetic investigation into the synthesis of α-lauroyl-lysine by S. ambofaciens aminoacylases revealed a maximum reaction velocity (Vmax) of 3.7 mM/h and a Michaelis constant (Km) of 76 mM for lysine. The study also noted that the length of the fatty acid used as the acyl donor influences the conversion yield. Furthermore, lauric acid was found to have an inhibitory effect on the reaction, with an inhibition constant (Ki) of 70 mM. The addition of cobalt ions to the reaction medium was shown to enhance the reaction rate by more than sixfold. nih.gov

Another study focusing on the enzymatic synthesis of N-medium- and long-chain acyl-L-amino acids employed Acylase I from pig kidney. This enzyme was selected after screening 57 commercial enzymes for hydrolytic activity. It effectively catalyzed the synthesis of various N-lauroyl-L-amino acids. For the synthesis of N-lauroyl-L-methionine, the calculated equilibrium constant (Keq) was 39.4, indicating a favorable reaction equilibrium towards product formation. researchgate.net

The table below summarizes the substrate preferences for aminoacylases from Streptomyces ambofaciens.

| Substrate Amino Acid | Relative Acylation Efficiency |

| Lysine | +++++ |

| Arginine | ++++ |

| Leucine | +++ |

| Methionine | +++ |

| Phenylalanine | +++ |

| Valine | ++ |

| Cysteine | ++ |

| Isoleucine | ++ |

| Threonine | ++ |

| Data derived from qualitative assessments of enzymatic acylation efficiency. nih.gov |

In addition to acylases, other enzymes like fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) are known to regulate the levels of N-acyl amino acids, acting as bidirectional synthases/hydrolases. elifesciences.org

Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction different from its primary physiological role or to act on a range of different substrates. nih.gov This characteristic is a key factor in the evolution of new enzyme functions and is widely exploited in biocatalysis for the synthesis of novel compounds. nih.govwikipedia.org

The broad substrate specificity of enzymes like Acylase I and the aminoacylases from S. ambofaciens is a clear example of substrate promiscuity. nih.govacs.org This adaptability allows them to process not just N-(1-Oxobutyl)-L-methionine but a wide array of other N-acylated amino acids. This flexibility is advantageous for biotechnological applications, as a single enzyme can be used to produce a library of related compounds.

Another example of a promiscuous enzyme relevant to methionine metabolism is O-acetyl-l-homoserine sulfhydrolase (OAHS). In nature, this enzyme synthesizes L-methionine. However, studies have shown that OAHS from Saccharomyces cerevisiae can utilize various organic thiols to produce a range of L-methionine analogues, demonstrating significant substrate promiscuity. uni-freiburg.denih.gov This highlights the inherent adaptability of enzymes within amino acid metabolic pathways. Lysine acetyltransferases (KATs) also exhibit promiscuity, using different acyl-Coenzyme A molecules to modify proteins, which allows for the introduction of various chemical labels. nih.gov

Mechanistic Investigations of Enzyme-Compound Interactions

Understanding the catalytic mechanisms and the structural basis for enzyme-substrate binding is fundamental to explaining enzyme specificity and for designing novel biocatalysts.

The synthesis and degradation of N-acylated amino acids primarily involve hydrolases that facilitate the formation or cleavage of an amide bond. For ATP-independent hydrolases like lipases or aminoacylases, the mechanism often relies on the transient activation of a carboxylic acid. This can occur through the formation of an acyl-enzyme intermediate or by positioning the acyl donor favorably within the active site for nucleophilic attack by the amino group of the amino acid. nih.gov

While not directly responsible for forming the N-acyl bond in this context, Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are central to the metabolism of the amino acid backbone. researchgate.net PLP is a versatile coenzyme that catalyzes a wide variety of reactions involving amino acids, such as transamination, decarboxylation, racemization, and side-chain modifications. nih.govfrontiersin.org

The catalytic cycle of PLP-dependent enzymes begins with the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine residue in the enzyme's active site. frontiersin.orgmdpi.com When an amino acid substrate enters the active site, it displaces the lysine to form a new Schiff base with PLP (an external aldimine). This covalent binding to PLP allows the cofactor to act as an electron sink, stabilizing carbanionic intermediates that would otherwise be highly unstable. nih.govmdpi.com The specific reaction that follows—be it decarboxylation, elimination, or another transformation—is determined by the precise orientation of the substrate within the active site, which dictates which bond on the α-carbon is broken. mdpi.com Enzymes involved in the biosynthesis of methionine, such as cystathionine γ-synthase and cystathionine β-lyase, are PLP-dependent enzymes. nih.gov

The interaction between an enzyme and its substrate, such as this compound, is dictated by the three-dimensional structure of the enzyme's active site. The active site is a specific pocket or cleft on the enzyme surface that is structurally and chemically complementary to the substrate. saylor.org

Binding is achieved through a combination of multiple weak, non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specificity of an enzyme arises from the precise arrangement of amino acid residues within this active site. For this compound, the binding pocket would need to accommodate both the n-butyl acyl group and the methionine side chain. A hydrophobic pocket would likely interact favorably with the alkyl chain of the butyl group and the thioether moiety of methionine, while polar residues would engage with the carboxyl and amide groups. saylor.org

Stereochemical Control in Enzymatic Transformations

A hallmark of enzyme catalysis is its high degree of stereoselectivity—the ability to distinguish between stereoisomers. In biological systems, amino acids predominantly exist in the L-configuration, and enzymes have evolved to recognize and process this specific isomer. libretexts.orgyoutube.com

Enzymes like Acylase I exhibit nearly absolute enantioselectivity, specifically hydrolyzing N-acyl-L-amino acids while leaving the corresponding N-acyl-D-amino acid untouched. acs.org This property is invaluable for the kinetic resolution of racemic mixtures of amino acids, a common method for producing enantiomerically pure amino acids. acs.orgrsc.org The synthesis of this compound using an enzymatic approach would similarly be expected to proceed with high stereochemical fidelity, yielding the L-isomer exclusively, provided an L-methionine substrate is used. This precise control over stereochemistry is a significant advantage of biocatalysis over conventional chemical synthesis, which often produces racemic mixtures that require subsequent separation. nih.govrsc.org

Analytical Methodologies for N 1 Oxobutyl L Methionine in Research Applications

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-(1-Oxobutyl)-L-methionine from complex biological or chemical matrices. The choice of technique depends on the physicochemical properties of the analyte and the sample matrix. The addition of the butanoyl (oxobutyl) group to the L-methionine backbone increases its hydrophobicity compared to the parent amino acid, a key consideration for method development.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. For this compound, method development would typically focus on reversed-phase (RP) or mixed-mode chromatography.

In RP-HPLC, the increased hydrophobicity from the butanoyl group results in stronger retention on nonpolar stationary phases, such as C18 or C8, compared to unmodified L-methionine. Separation is achieved by using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with acidic modifiers like formic acid or trifluoroacetic acid to ensure good peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute compounds with varying polarities.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers an alternative approach. This can be particularly useful for separating the target analyte from its parent amino acid, L-methionine, and other potential impurities like N-acetyl-DL-methionine. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Analysis of L-Methionine Derivatives

| Parameter | Setting | Rationale/Comment | Source(s) |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention for moderately nonpolar compounds. The butanoyl group increases hydrophobicity, making C18 suitable. | nih.gov |

| Mixed-Mode (e.g., SIELC® Primesep 100) | Combines reversed-phase and cation-exchange mechanisms for enhanced selectivity between the analyte and related polar/ionic impurities. | researchgate.netnih.gov | |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Standard mobile phase for RP-HPLC, compatible with MS detection. Formic acid aids in protonation and improves peak shape. | sielc.com |

| Elution Mode | Gradient | Allows for efficient separation of compounds with different polarities and elution of the more hydrophobic this compound in a reasonable time. | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical scale columns. | nih.gov |

| Detection | UV at 200-210 nm or Mass Spectrometry (MS) | The analyte lacks a strong chromophore, requiring low UV wavelengths. MS provides superior sensitivity and specificity. | sielc.comchumontreal.qc.ca |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. ucl.ac.uk This technique has been a standard method for amino acid analysis for decades. 193.16.218 L-methionine is amphoteric, possessing both a carboxylic acid group and an amino group. Its charge is pH-dependent. In this compound, the primary amino group is converted to a neutral amide, significantly altering the molecule's charge characteristics.

The molecule retains its negative charge at the carboxyl group at neutral to basic pH. Therefore, anion-exchange chromatography could be employed for its separation. Elution is typically achieved by increasing the salt concentration (ionic strength) or decreasing the pH of the mobile phase to neutralize the carboxyl group. ucl.ac.uk While effective for separating underivatized amino acids, IEC is often coupled with post-column derivatization with reagents like ninhydrin (B49086) for detection, which reacts with primary amines. 193.16.218europa.eu Since the primary amine in this compound is blocked, this specific detection method would be ineffective, necessitating alternative detection techniques like mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase HPLC that is ideal for the separation of polar and moderately polar compounds. azolifesciences.comnih.gov It uses a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. 17img.cn

While this compound is more hydrophobic than L-methionine, it retains significant polarity due to the carboxylic acid and amide groups, making it a suitable candidate for HILIC. This technique is particularly advantageous because the high organic content of the mobile phase is ideal for efficient ionization in electrospray ionization-mass spectrometry (ESI-MS), leading to enhanced sensitivity. nih.gov A HILIC-MS/MS method has been successfully developed and validated for the quantification of a stable-isotope labeled L-methionine in rat serum, demonstrating the technique's applicability to methionine derivatives. nih.gov

High-Resolution Spectrometric Detection

Following chromatographic separation, sensitive and specific detection is required for accurate quantification. The choice of detector is guided by the analyte's chemical structure and the required sensitivity.

Ultraviolet (UV) detection is a common method in HPLC. However, like its parent amino acid, this compound lacks a strong chromophore, meaning it does not absorb light strongly in the standard UV range (230-400 nm). Detection is possible at low wavelengths (around 200–210 nm), but this region is prone to interference from many other organic molecules and mobile phase components. nih.gov

Fluorescence detection offers much higher sensitivity and selectivity but typically requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. nih.gov Common derivatizing agents for amino acids, such as o-phthaldialdehyde (OPA), react specifically with primary amines to yield fluorescent products. europa.eu Since the primary amine of methionine is converted to an amide in this compound, OPA derivatization is not a viable option. Alternative derivatization strategies targeting the carboxylic acid group would be necessary, but this adds complexity and potential for sample loss.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and highly specific quantification of this compound. nih.gov The mass spectrometer can be coupled to any of the HPLC techniques described above (RP, IEC, or HILIC). Detection typically uses electrospray ionization (ESI) in positive ion mode, which would protonate the analyte.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity through a technique called Multiple Reaction Monitoring (MRM). In MRM, the first mass spectrometer (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated this compound (the precursor ion). This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion (the product ion). chumontreal.qc.ca This precursor-to-product ion transition is a unique signature for the analyte, eliminating interference from other co-eluting compounds and enabling accurate quantification even at very low concentrations. nih.gov

Table 2: Predicted LC-MS/MS Parameters for this compound Quantification

| Parameter | Predicted Value/Setting | Rationale | Source(s) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule can be readily protonated. ESI+ is common for amino acid analysis. | nih.govnih.gov |

| Precursor Ion (Q1) | m/z 220.1 | Calculated for [M+H]+. (Molecular Weight of this compound is 219.3 g/mol ). | nist.gov |

| Potential Product Ions (Q3) | m/z 174.1 | Corresponds to the neutral loss of the carboxyl group as CO2H2 (46 Da). | msacl.orglcms.cz |

| m/z 128.1 | Corresponds to the loss of the butanoyl group and the carboxyl group. | msacl.orglcms.cz | |

| m/z 74.0 | Corresponds to the 2-amino-4-(methylthio) fragment after cleavage. | lcms.cz | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. | nih.gov |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate analysis of this compound in complex biological matrices necessitates meticulous sample preparation and often requires derivatization to enhance detection by analytical instrumentation. Sample preparation protocols are designed to isolate the analyte from interfering substances, while derivatization chemically modifies the molecule to improve its chromatographic behavior and detection sensitivity. novanet.ca

Initial sample preparation for N-acylated amino acids typically involves steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove larger molecules and interfering compounds from the biological sample. nih.govresearchgate.net For proteinaceous samples, acid hydrolysis may be employed to liberate individual amino acids and their acylated forms, although care must be taken to avoid degradation of the target analyte. ucdavis.edu

Due to the chemical properties of this compound, which may lack a strong chromophore, direct analysis by UV detection can be challenging and offer low sensitivity. shimadzu.comresearchgate.net Therefore, derivatization is a common strategy to introduce a moiety that is readily detectable. researchgate.net This process typically targets the carboxylic acid group or the secondary amine of the amino acid.

Several derivatization strategies applicable to N-acyl amino acids have been developed. One common approach involves the esterification of the carboxyl group. For instance, reagents like 2,4′-dibromoacetophenone can be used to form 4′-bromophenacyl esters. mdpi.comresearchgate.netbohrium.com These derivatives are highly responsive to UV/Vis spectrophotometric detection, significantly enhancing the analytical sensitivity. mdpi.comresearchgate.net Another strategy involves the formation of N-acetyl amino acid methyl esters, which are suitable for analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). ucdavis.edu Other reagents that react with amino groups, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent), o-phthalaldehyde (B127526) (OPA), and phenylisothiocyanate (PITC), are also widely used for general amino acid analysis and could be adapted for this compound. novanet.canih.gov

The choice of derivatization agent depends on the analytical technique being employed, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Capillary Electrophoresis, and the desired detection method (e.g., fluorescence, mass spectrometry, or electrochemical detection). nih.govresearchgate.net

Table 1: Derivatization Strategies for Enhanced Analysis of N-Acyl Amino Acids

| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Analytical Technique(s) | Benefit |

|---|---|---|---|---|

| 2,4′-Dibromoacetophenone | Carboxylic Acid | 4′-Bromophenacyl Ester | HPLC-UV/Vis, HPLC-MS | Enhanced UV detection mdpi.comresearchgate.net |

| Acidified Methanol / Acetic Anhydride (B1165640) | Carboxylic Acid / Amine | N-Acetyl Methyl Ester | GC-C-IRMS | Suitability for GC analysis ucdavis.edu |

| o-Phthalaldehyde (OPA) | Primary Amine (if present) | Isoindole Derivative | HPLC-Fluorescence | High sensitivity fluorescence detection researchgate.netnih.gov |

Application of Isotopic Tracers in Metabolic Fate Studies

Isotopic tracers are indispensable tools for elucidating the metabolic pathways and fate of molecules like this compound within a biological system. taylorfrancis.comucdavis.edu This technique, also known as isotopic labeling, involves replacing one or more atoms in the molecule of interest with their stable, non-radioactive heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). wikipedia.orgmedchemexpress.com The labeled compound is chemically identical to its natural counterpart but can be distinguished by analytical instruments that are sensitive to mass differences, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmedchemexpress.comnih.gov

To study the metabolic fate of this compound, a labeled version of the molecule would be synthesized. This could involve incorporating ¹³C atoms into the methionine backbone (e.g., L-Methionine-¹³C₅) or the oxobutyl moiety, or using deuterium (²H) to label specific positions. medchemexpress.comisotope.com For example, L-Methionine-d₃, which is labeled with deuterium on the methyl group, is a commercially available isotopologue that could be used as a precursor. medchemexpress.com

Once the isotopically labeled this compound is introduced into a cell culture or administered to an organism, it enters the metabolic network and is processed alongside the unlabeled endogenous compound. nih.govnih.gov At various time points, biological samples are collected, and metabolites are extracted. Analytical techniques, primarily MS coupled with chromatography (LC-MS or GC-MS), are then used to detect and quantify the labeled compound and its downstream metabolic products. wikipedia.orgnih.gov By tracking the incorporation of the isotopic label into different metabolites, researchers can map the specific biochemical transformations that this compound undergoes. nih.gov This allows for the unambiguous identification of metabolic pathways, the calculation of metabolic flux rates, and a deeper understanding of the compound's biological role. ucdavis.edunih.gov

Table 2: Isotopic Tracers and Detection Methods for Metabolic Studies

| Isotope | Potential Labeled Precursor for Synthesis | Resulting Labeled Compound (Example) | Primary Analytical Technique | Information Gained |

|---|---|---|---|---|

| Carbon-13 (¹³C) | L-Methionine-¹³C₅ isotope.com | This compound-¹³C₅ | Mass Spectrometry (MS) wikipedia.orgnih.gov | Tracing the carbon skeleton through metabolic pathways. |

| Deuterium (²H or D) | L-Methionine-d₃ (methyl-labeled) medchemexpress.com | This compound-d₃ | Mass Spectrometry (MS) wikipedia.orgnih.gov | Following the fate of specific hydrogen atoms or the entire molecule. |

| Nitrogen-15 (¹⁵N) | L-Methionine-¹⁵N | This compound-¹⁵N | Mass Spectrometry (MS) taylorfrancis.com | Tracking nitrogen metabolism and amino group transfers. |

Structure Activity Relationship Sar Studies of N 1 Oxobutyl L Methionine and Analogues

Elucidating the Influence of N-Acylation on L-Methionine Bioactivity

N-acylation, the process of adding an acyl group to the amino group of L-methionine, significantly alters its physicochemical properties and, consequently, its biological activity. The butanoyl (or oxobutyl) group in N-(1-Oxobutyl)-L-methionine modifies the polarity, lipophilicity, and steric bulk of the parent amino acid, L-methionine. nih.gov

N-acetylation, a similar and widely studied form of N-acylation, serves as a valuable model for understanding these effects. N-acetylated amino acids are common in biological systems; for instance, N-terminal acetylation is a widespread modification in eukaryotic proteins that plays a role in their stability and protection from degradation. hmdb.ca The compound N-acetyl-L-methionine is recognized as a biologically available form of L-methionine. hmdb.ca This suggests that the N-acyl group can serve as a protective moiety, potentially facilitating transport or modulating metabolism before being cleaved by enzymes to release the active amino acid.

The influence of the acyl chain length is a critical factor in the SAR of N-acyl-L-methionine analogues. Increasing the carbon chain length from acetyl (C2) to butanoyl (C4) generally increases the lipophilicity of the molecule. This change can affect various biological processes, including:

Membrane Permeability: Higher lipophilicity may enhance the ability of the compound to cross cell membranes, potentially leading to increased intracellular concentrations and greater bioactivity.

Enzyme Recognition and Binding: The size and shape of the acyl group are key determinants for interaction with enzyme active sites. Enzymes such as aminoacylases, which hydrolyze N-acyl amino acids, exhibit specificity for the acyl group. For example, Aminoacylase (B1246476) I is responsible for the metabolism of N-acetyl-methionine to yield methionine and acetate. nih.gov The efficiency of this enzymatic conversion could vary significantly with the structure of the acyl group (e.g., acetyl vs. butanoyl).

Research into the deacetylation of various N-acetyl-amino acids has shown that enzymes can have strong preferences, indicating that the specific nature of the acyl group is a key determinant of metabolic processing and thus bioactivity. researchgate.net

| Analogue | Acyl Group | Key Property Change (vs. L-Methionine) | Potential Bioactivity Implication |

| N-acetyl-L-methionine | Acetyl (CH₃CO-) | Increased polarity, recognized by specific enzymes like Aminoacylase I. nih.gov | Acts as a bioavailable precursor to L-methionine. hmdb.ca |

| This compound | Butanoyl (CH₃CH₂CH₂CO-) | Increased lipophilicity and steric bulk compared to the acetyl group. | May exhibit altered membrane permeability and different affinity for metabolic enzymes. |

Stereochemical Determinants of Biological and Chemical Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor governing the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. unimi.it For this compound, the chirality originates from the L-configuration of the methionine backbone. Biological systems are inherently stereospecific, and this preference is a critical determinant of the compound's activity.

The vast majority of naturally occurring amino acids are in the L-form, and the enzymes that metabolize them are stereospecific. For instance, L-aminoacylases are enzymes that specifically catalyze the deacylation of N-acyl-L-amino acids, while being inactive towards the D-enantiomers. This enzymatic specificity is harnessed industrially to resolve racemic mixtures of N-acetyl-DL-amino acids into their constituent D- and L-amino acids. researchgate.net This demonstrates that the biological processing of N-acyl-methionine is strictly dependent on its stereochemistry.

The significance of stereochemistry extends beyond enzyme kinetics to receptor binding and transport mechanisms. researchgate.net It is well-established that only one enantiomer of a chiral drug is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. In the context of this compound, the L-configuration is essential for it to be recognized by the cellular machinery that handles L-methionine and its derivatives. Any deviation from this configuration would likely lead to a significant loss of biological activity.

Furthermore, the oxidation of the sulfur atom in the methionine side chain can introduce a new chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. nih.gov The enzymatic reduction of these oxidized forms is also highly stereospecific, underscoring the importance of 3D structure at multiple points in methionine metabolism. nih.gov

| Isomer | Configuration | Expected Biological Activity | Reasoning |

| N-(1-Oxobutyl)-L -methionine | L-isomer | Biologically Active | Recognized by stereospecific enzymes and transporters for L-amino acids. researchgate.netresearchgate.net |

| N-(1-Oxobutyl)-D -methionine | D-isomer | Likely Inactive or Significantly Lower Activity | Not a substrate for enzymes that process L-amino acids; may interact with different targets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, a QSAR model could predict the bioactivity of novel derivatives, thereby guiding the synthesis of more potent or specific molecules.

A 3D-QSAR model for N-acyl-L-methionine analogues would typically involve the following steps:

Data Set Preparation: A series of analogues with varying acyl chains (e.g., acetyl, propionyl, butanoyl, etc.) and other modifications would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) measured.

Molecular Modeling and Alignment: The 3D structures of the molecules in the data set are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular field descriptors, such as steric and electrostatic fields, are calculated around the aligned molecules. These descriptors quantify the properties of the molecules in 3D space.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation that links the calculated descriptors to the observed biological activity. nih.gov

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where certain properties are predicted to enhance or diminish activity. For example, a QSAR model might predict that:

Positive Steric Contribution: A region where increased bulk (e.g., a longer or branched acyl chain) is favorable for activity.

Negative Steric Contribution: A region where bulk is detrimental, suggesting a sterically constrained binding pocket.

Favorable Electrostatic Regions: Areas where positive or negative charges are predicted to increase binding affinity through interactions like hydrogen bonds or ionic bonds.

While specific QSAR studies on this compound are not widely published, the principles of QSAR are broadly applicable and provide a powerful predictive tool for optimizing the structure of such compounds. nih.govresearchgate.net

Computational Chemistry Approaches: Molecular Docking and Simulation

Computational methods like molecular docking and molecular dynamics (MD) simulations offer detailed insights into how a ligand such as this compound interacts with its biological target at an atomic level. nih.gov These techniques are invaluable for understanding the structural basis of activity and for predicting the binding modes of new analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov For this compound, one could perform docking studies with relevant enzymes, such as methionine N-acetyltransferase (which would perform the reverse reaction) or an aminoacylase that would hydrolyze the amide bond. hmdb.ca The docking simulation would yield a binding score, estimating the binding affinity, and a binding pose, showing key interactions like:

Hydrogen bonds between the carboxylate or amide groups of the ligand and amino acid residues in the active site.

Hydrophobic interactions between the butanoyl chain and nonpolar residues.

Coordination of the thioether sulfur with specific residues.

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be run to analyze the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. mdpi.com MD simulations provide a more realistic picture of the binding stability and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com This is crucial for understanding the conformation-activity relationship, as the biological function is often linked to dynamic conformational changes. wikipedia.org

| Computational Method | Information Provided | Application to this compound |

| Molecular Docking | Predicted binding pose and affinity score. nih.gov | Identify key interactions with target enzymes (e.g., aminoacylases) and predict binding strength. |

| Molecular Dynamics | Stability of the ligand-protein complex, conformational changes over time. mdpi.com | Assess the stability of the predicted binding pose and understand how flexibility influences interaction. |

Conformational Analysis and its Correlation with Activity

The biological activity of a flexible molecule like this compound is not determined by a single static structure but by an ensemble of low-energy conformations. Conformational analysis involves identifying these stable conformers and understanding the energy barriers for interconversion between them. nih.gov The specific conformation that a molecule adopts when it binds to its biological target is known as the "bioactive conformation."

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. nih.gov Experimental techniques like X-ray crystallography can provide the solid-state conformation, while NMR spectroscopy can give insights into the conformational preferences in solution. nih.gov

By correlating the conformational properties of a series of analogues with their biological activities, researchers can build a model of the bioactive conformation. This model is essential for rational drug design, as it provides a template for designing new molecules that are pre-organized in the correct shape for optimal binding, thus enhancing potency and selectivity.

Advanced Research Perspectives and Future Directions

Integration of N-(1-Oxobutyl)-L-methionine Research into Systems Biology and Metabolomics

Systems biology aims to understand complex biological systems by studying the interactions between their various components. Metabolomics, a key discipline within systems biology, provides a snapshot of the metabolites present in a biological system, reflecting its phenotype. nih.govdbkgroup.org The integration of this compound research into these fields is a crucial future step to elucidate its biological impact on a global scale.

Metabolomics platforms, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for this purpose. nih.gov A systems-level investigation would involve introducing this compound to a model organism or cell culture and using metabolomics to track its metabolic fate and its ripple effects on the entire metabolome. dbkgroup.org This approach can help answer key questions: Is the compound metabolized, and if so, what are the resulting products? How does its presence alter the concentrations of other crucial metabolites? Does it perturb major metabolic networks? By mapping the observed metabolic changes onto reconstructed metabolic network models, researchers can generate hypotheses about the compound's mechanism of action and its potential functions. dbkgroup.orgnih.gov This data-rich approach moves beyond studying the molecule in isolation, offering a holistic view of its interactions within a complex biological context. dbkgroup.org

Comparative Biochemical Studies with Unmodified L-Methionine and Other Derivatives

A thorough understanding of this compound necessitates detailed biochemical comparisons with its parent amino acid, L-methionine, and other known derivatives. L-methionine is the biologically active isomer essential for protein synthesis and various metabolic pathways. nih.gov Other forms, such as DL-methionine (a mix of D and L isomers) and methionine hydroxy analogue (MHA), where the amino group is replaced by a hydroxyl group, exhibit different metabolic efficiencies and properties. nih.govthepoultrysite.com For instance, the D-isomer of methionine must be converted to the L-form to be utilized, a process that can be less efficient. mdpi.com

Future studies should systematically compare this compound against these compounds. Key areas of investigation would include transport kinetics across cell membranes, susceptibility to enzymatic degradation, and efficacy in supporting protein synthesis. The addition of the N-oxobutyl group could significantly alter its biochemical behavior. It may, for example, change its solubility, bioavailability, or how it is recognized by the enzymes that typically metabolize methionine. rmit.edu.vn Another relevant derivative for comparison is N-formyl-L-methionine, which plays a specific role in the initiation of protein synthesis in bacteria and mitochondria. hmdb.ca Comparative analysis will clarify whether this compound acts as a prodrug that slowly releases L-methionine, or if it possesses intrinsic biological activities distinct from its parent molecule.

Table 1: Comparative Features of L-Methionine and Its Derivatives

| Feature | L-Methionine | DL-Methionine | Methionine Hydroxy Analogue (MHA) | N-Formyl-L-methionine | This compound (Hypothesized) |

|---|---|---|---|---|---|

| Structure | Standard amino acid | Racemic (50/50) mixture of D- and L-isomers thepoultrysite.com | α-amino group is replaced by an α-hydroxyl group thepoultrysite.com | Formyl group attached to the α-amino group hmdb.ca | Butyryl (oxobutyl) group attached to the α-amino group |

| Biological Activity | Directly utilized for protein synthesis and metabolism nih.gov | Only the L-isomer is directly active; D-isomer requires enzymatic conversion mdpi.com | Must be converted to L-methionine to be utilized researchgate.net | Primarily involved in the initiation of protein synthesis in prokaryotes hmdb.ca | Unknown; potentially a prodrug for L-methionine or may have independent activity |

| Metabolic Pathway | Direct entry into transmethylation and transsulfuration pathways rmit.edu.vn | D-isomer is converted to an α-keto acid, then transaminated to L-methionine nih.gov | Converted to an α-keto acid and then to L-methionine researchgate.net | Deformylated to yield methionine after protein synthesis initiation | Potential hydrolysis to L-methionine and butyrate (B1204436); direct metabolic effects are unknown |

| Key Function | Building block of proteins, methyl donor mdpi.com | Nutritional supplement providing L-methionine nih.gov | Nutritional supplement providing a source of methionine thepoultrysite.com | Initiator amino acid in protein synthesis hmdb.ca | To be determined through future research |

Innovations in Biocatalysis for Tailored this compound Analog Production

The traditional chemical synthesis of N-acyl amino acids often relies on harsh chemicals like acyl chlorides. nih.govd-nb.info Modern research is increasingly focused on biocatalysis—the use of enzymes or whole cells—as a greener and more specific alternative. nih.govresearchgate.net Innovations in this area are directly applicable to the production of this compound and its analogs.

Enzymes such as aminoacylases and lipases are promising biocatalysts for N-acylation. nih.govnih.gov These enzymes can facilitate the formation of the amide bond between the amino group of L-methionine and a butyrate donor under mild, environmentally friendly conditions. d-nb.info Biocatalytic approaches can be broadly categorized into ATP-dependent and ATP-independent systems. nih.govresearchgate.net ATP-dependent enzymes, like N-acyl amino acid synthases (NAS), activate the carboxylic acid to facilitate the reaction, while ATP-independent hydrolases (lipases or aminoacylases) can be used to catalyze the condensation reaction, often by shifting the reaction equilibrium towards synthesis. nih.govresearchgate.net

The high specificity of enzymes allows for precise control over the final product, which is crucial for producing enantiomerically pure L-form derivatives. frontiersin.org Furthermore, enzyme engineering and the discovery of novel enzymes from metagenomic sources can expand the toolkit for creating a diverse range of this compound analogs with different acyl chain lengths or modifications, allowing for the systematic exploration of structure-activity relationships. d-nb.inforesearchgate.net

Table 2: Biocatalytic Enzymes for N-Acyl Amino Acid Synthesis

| Enzyme Class | Mechanism of Action | Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Aminoacylases | Typically hydrolyze N-acyl amino acids, but the reaction can be reversed for synthesis. | High stereoselectivity, operates in aqueous systems. | nih.govd-nb.info |

| Lipases | Form an acyl-enzyme intermediate which then reacts with the amino acid's amino group. | Broad substrate scope, can be used in non-aqueous media to favor synthesis. | nih.govresearchgate.net |

| N-Acyl Amino Acid Synthases (NAS) | ATP-dependent enzymes that activate the fatty acid (e.g., butyrate) via an acyl-adenylate intermediate for transfer to the amino acid. | High efficiency and specificity for amide bond formation. | nih.govresearchgate.net |

| Proteases | Can catalyze amide bond formation in reverse of their usual hydrolytic function, particularly under non-aqueous conditions. | Readily available, well-characterized enzymes. | d-nb.info |

Exploring its Role in Specific Biological Processes and Pathways (e.g., Sulfur Metabolism, Nitrogen Cycling)

L-methionine is a central hub in cellular metabolism, particularly in sulfur and nitrogen-related pathways. nih.gov A key area of future research is to determine how the N-acylation of L-methionine to form this compound impacts its participation in these critical processes.

In sulfur metabolism, L-methionine serves two primary functions: it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor, and it provides the sulfur atom for the synthesis of cysteine via the transsulfuration pathway. rmit.edu.vnresearchgate.net The presence of the N-oxobutyl group may block the enzymes that initiate these pathways, such as methionine adenosyltransferase (MAT), which converts methionine to SAM. researchgate.net If the compound is slowly hydrolyzed in vivo, it could act as a slow-release source of methionine, potentially altering the dynamics of these pathways.

From a nitrogen metabolism perspective, amino acids are the primary currency. The metabolic fate of the nitrogen atom in this compound is of interest. Studies on other methionine derivatives have explored their "nitrogen-sparing" effects, which is relevant in conditions of negative protein balance. nih.govnih.gov Research should investigate whether this compound is efficiently deacylated to liberate L-methionine for protein synthesis or if the nitrogen atom is metabolized differently. Understanding how this modification affects its integration into the body's nitrogen and sulfur pools is essential to defining its potential biological role. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(1-Oxobutyl)-L-methionine, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of N-acylated methionine derivatives typically involves condensation reactions. For example, N-(m-nitrobenzoyl)-L-methionine (m-NBM) is synthesized by reacting m-nitrobenzoic acid chloride with L-methionine in a basic aqueous medium . To ensure reproducibility:

- Use stoichiometric controls (e.g., molar ratios of 1:1 for acyl chloride:amino acid).

- Monitor reaction progress via TLC or HPLC, referencing retention times against known standards .

- Include detailed experimental sections in publications, as per Beilstein Journal guidelines, such as solvent purity, temperature, and purification methods (e.g., recrystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm acyl group attachment and methionine backbone integrity. Compare chemical shifts with NIST data for similar compounds (e.g., N-acylated methionine esters) .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., ~1700 cm for amide bonds) and sulfur-related peaks (e.g., C-S at ~700 cm) .

- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) and compare with theoretical values (e.g., CHNOS for this compound) .

Q. How should purity and stability of this compound be assessed in preclinical studies?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to quantify impurities (e.g., unreacted starting materials). Reference EP standards for methionine derivatives, such as N-acetyl-L-methionine .

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

- Stability Testing : Store samples at –20°C under nitrogen, and assess degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for N-acylated methionine derivatives?

- Methodological Answer : Contradictions may arise from assay variability or structural nuances. For example:

- Dose-Response Studies : In hepatoprotective assays, use graded doses (e.g., 50–300 mg/kg) to establish linearity, as seen in m-ABM’s normalization of SGOT/SGPT levels in paracetamol-poisoned rats .

- Structural-Activity Relationships (SAR) : Compare N-(1-Oxobutyl) derivatives with other acyl groups (e.g., nitrobenzoyl vs. aminobenzoyl) using molecular docking to predict binding affinities to targets like PTP-1B .

- Statistical Validation : Apply two-way ANOVA to account for variables like animal model heterogeneity or batch-to-batch compound variability .

Q. What experimental designs are optimal for evaluating the metabolic fate of this compound in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize - or -labeled derivatives to track incorporation into proteins or metabolites via LC-MS .

- Tissue Distribution Studies : Administer the compound to rodents (e.g., 1.7 g/kg/day orally) and collect plasma, liver, and kidney samples at timed intervals. Use Bradford assays to quantify protein binding .

- Histopathological Correlation : Pair biochemical data (e.g., serum bilirubin) with liver histology to assess toxicity, as demonstrated in m-NBM/m-ABM studies .

Q. How can researchers optimize solvent systems for this compound crystallization?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMF), protic (e.g., ethanol/water mixtures), and non-polar solvents (e.g., hexane) for solubility. Use ternary phase diagrams to identify optimal conditions .

- Crystallography : Collaborate with facilities offering single-crystal X-ray diffraction to resolve stereochemistry, referencing NIST’s methionine derivative databases for comparative analysis .

Q. What strategies mitigate interference from sulfur-containing residues in analytical assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products